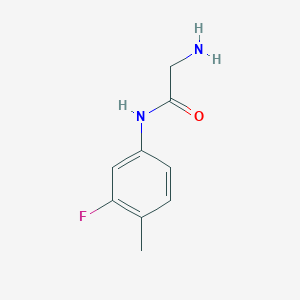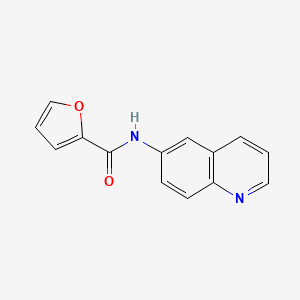![molecular formula C19H29BrN2O B12494871 4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol](/img/structure/B12494871.png)
4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol is an organic compound characterized by the presence of a bromine atom, a phenol group, and a bipiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol typically involves multiple steps. One common route includes the bromination of 2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The bipiperidine moiety may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,5-dimethylphenol: Similar structure but lacks the bipiperidine moiety.
2-[(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol: Similar structure but lacks the bromine atom.
4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol is unique due to the combination of its bromine atom, phenol group, and bipiperidine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H29BrN2O |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
4-bromo-2-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C19H29BrN2O/c1-14-9-15(2)12-22(11-14)18-5-7-21(8-6-18)13-16-10-17(20)3-4-19(16)23/h3-4,10,14-15,18,23H,5-9,11-13H2,1-2H3 |
Clé InChI |
YDICPMBHHWNYNB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(3-Nitrobenzyl)piperidin-4-yl]morpholine](/img/structure/B12494794.png)
![2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B12494800.png)
![5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12494803.png)
![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12494808.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B12494815.png)

![2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12494829.png)

![9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B12494852.png)
![Propyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12494857.png)
![3-[(2-Fluorophenyl)methyl]-5-[[2-(1-methylethoxy)-1-naphthalenyl]methylene]-2,4-thiazolidinedione](/img/structure/B12494864.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-2-ylglycinamide](/img/structure/B12494868.png)

